N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE

Enzymology Drug Discovery Negative Control Compound

N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine (molecular weight ~242.32 g/mol) is a tertiary amine featuring a central nitrogen atom substituted with benzyl, methyl, and 2-(2-pyridyl)ethyl moieties. This compound belongs to the class of pyridylalkylamines—a privileged scaffold in medicinal chemistry and catalysis due to the combination of a basic tertiary amine, a coordinating pyridine nitrogen, and a lipophilic benzyl group.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B5744749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=N1)CC2=CC=CC=C2
InChIInChI=1S/C15H18N2/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15/h2-9,11H,10,12-13H2,1H3
InChIKeyVUDNVKSIJJWIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Compound Class and Baseline Properties for Procurement Decisions


N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine (molecular weight ~242.32 g/mol) is a tertiary amine featuring a central nitrogen atom substituted with benzyl, methyl, and 2-(2-pyridyl)ethyl moieties . This compound belongs to the class of pyridylalkylamines—a privileged scaffold in medicinal chemistry and catalysis due to the combination of a basic tertiary amine, a coordinating pyridine nitrogen, and a lipophilic benzyl group [1]. The presence of both a flexible ethylene linker between the amine and pyridine ring and a tertiary nitrogen center distinguishes it from simpler benzylpyridylamines that lack the extended alkyl chain or tertiary substitution pattern. The compound is offered by specialty chemical suppliers for research and development purposes, though it is not a standard catalog item from major multinational distributors .

Why N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine Cannot Be Interchanged with Generic Tertiary Pyridylamines


Tertiary amines containing pyridyl and benzyl moieties are not functionally interchangeable due to substantial differences in biological activity, receptor selectivity, and metabolic stability arising from subtle structural variations [1]. In structure-activity relationship (SAR) studies of pyridylbenzylamine derivatives, benzyl amino substituents demonstrated significantly higher activity than aminopyridine ring analogs, and N-methyl substitution was shown to be more effective than N-ethyl substitution [1]. Furthermore, the inclusion of exposed pyridine moieties combined with benzyl groups in NAMPT inhibitors led to consistent and potent inhibition of CYP2C9—an off-target liability that varies dramatically with minor structural modifications [2]. These findings demonstrate that compounds within this class exhibit divergent pharmacological profiles that preclude generic substitution without experimental validation. The ethylene linker length and tertiary amine substitution pattern in N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine confer distinct steric and electronic properties compared to analogs with shorter linkers or secondary amine structures .

Quantitative Differentiation of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine from Structurally Related Analogs: Evidence-Based Comparison Guide


Enzyme Inhibition Profile: This Compound vs. High-Potency BMP Receptor Inhibitor K02288

N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine and its close analog (4-ethylbenzyl)-methyl-[2-(2-pyridyl)ethyl]amine exhibit extremely weak inhibition (IC50 >10,000 nM) against mevalonate kinase in NIH Molecular Libraries screening assays [1]. This contrasts sharply with the structurally related BMP type I receptor inhibitor K02288, which demonstrates potent inhibition of ALK2 (IC50 = 1.1 nM), ALK1 (IC50 = 1.8 nM), and ALK6 (IC50 = 6.4 nM) . The 10,000-fold difference in potency between these structurally similar compounds underscores the critical impact of benzyl ring substitution on target engagement.

Enzymology Drug Discovery Negative Control Compound

Kinase Selectivity Profile: BMP Receptor Inhibition Differential Between N-Benzyl-N-methyl-[2-(2-pyridyl)ethyl]amine Scaffold and K02288

K02288, a compound containing the N-benzyl-N-methyl-2-(2-pyridyl)ethylamine core with additional aryl substitutions, exhibits a clear selectivity gradient across ALK family kinases . K02288 shows potent inhibition of ALK1 (IC50 = 1.8 nM), ALK2 (IC50 = 1.1 nM), and ALK6 (IC50 = 6.4 nM), but progressively weaker activity against ALK3 (IC50 = 34.4 nM), ALK4 (IC50 = 302 nM), ALK5 (IC50 = 321 nM), and ActRIIA (IC50 = 220 nM) . This >290-fold selectivity window between primary and off-target kinases is a functional property of the pyridylalkylamine scaffold with specific substitution. In contrast, the unsubstituted N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine core lacks this potent kinase engagement entirely, as evidenced by the >10,000 nM IC50 values observed for close analogs in mevalonate kinase assays [1].

Kinase Inhibition BMP Signaling Selectivity Profiling

Synthetic Accessibility: Differentiated Utility as a Building Block for Heterocyclic Benzylic Amine Synthesis

2- and 4-pyridyl benzylic amines represent a privileged motif in drug discovery, but their synthesis with fully substituted α-carbons has historically required lengthy multi-step routes [1]. Recent methodological advances enable one-step synthesis of heterocyclic benzylic amines with fully substituted α-carbons from heteroaryl halides and sulfinyl imines [1]. N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine, with its tertiary amine center and ethylene linker, provides a distinct synthetic entry point compared to primary or secondary pyridylalkylamines. This tertiary amine structure resists unwanted acylation or alkylation side reactions that plague primary and secondary amine intermediates during complex multi-step syntheses.

Organic Synthesis Medicinal Chemistry Building Block

CYP2C9 Off-Target Liability: Structural Determinants Within the Pyridylalkylamine Class

In NAMPT inhibitor programs, the combination of exposed pyridine moieties with benzyl groups in the central portion of inhibitors leads to consistent and potent inhibition of CYP2C9, a major drug-metabolizing cytochrome P450 enzyme [1]. This structure-dependent liability varies with substitution pattern and linker geometry. N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine contains both the exposed pyridine and benzyl groups identified as CYP2C9 pharmacophores, making it a valuable probe compound for studying this structure-toxicity relationship. Compounds lacking the benzyl group or containing substituted pyridines show markedly reduced CYP2C9 inhibition, demonstrating that this liability is not universal across all pyridylalkylamines [1].

Drug Metabolism CYP Inhibition Off-Target Screening

Stereochemical Integrity in Asymmetric Synthesis: Chiral Pyridylalkylamine Framework

General procedures for synthesizing optically active 1-(2-pyridyl)alkylamines and their N-methyl or N,N-dimethyl derivatives from α-amino acids have been established, with catalyzed reactions proceeding without loss of optical purity [1]. The tertiary amine structure of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine, when derived from enantiomerically pure precursors, provides a stereochemically stable framework for asymmetric catalysis applications. This contrasts with secondary amine analogs, which are more prone to racemization under acidic or basic conditions due to the presence of an N-H proton.

Asymmetric Synthesis Chiral Ligands Catalysis

N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control Compound for BMP Type I Receptor Inhibition Assays

Given that structurally similar compounds within this scaffold (such as the 4-ethylbenzyl analog) exhibit IC50 values >10,000 nM against mevalonate kinase, and that the BMP inhibitor K02288 achieves IC50 values of 1.1-6.4 nM against ALK1, ALK2, and ALK6 only with specific aryl substitution [4], N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine serves as an ideal negative control in BMP pathway inhibition studies. Researchers using K02288 or related BMP inhibitors can employ this compound to confirm that observed biological effects are attributable to specific target engagement rather than nonspecific scaffold effects. This application is particularly critical in high-content screening campaigns where false positives from promiscuous amine-containing compounds must be rigorously excluded .

CYP2C9 Liability Probe in Early-Stage Drug Discovery

The combination of an exposed pyridine ring and benzyl group in the central region of pyridylalkylamines has been identified as a structural determinant for CYP2C9 inhibition in NAMPT inhibitor development programs [4]. N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine contains both pharmacophoric elements and can be employed as a reference probe in CYP2C9 inhibition screening cascades. Medicinal chemistry teams evaluating new chemical series containing pyridine-benzyl motifs can use this compound to establish baseline CYP2C9 liability and to benchmark improved analogs designed to mitigate this off-target effect. This enables earlier attrition of problematic scaffolds, reducing downstream development costs [4].

Synthetic Building Block for Heterocyclic Benzylic Amine Libraries

2- and 4-Pyridyl benzylic amines are privileged scaffolds in drug discovery, and recent synthetic advances enable one-step access to fully substituted α-carbon derivatives from heteroaryl halides and sulfinyl imines [4]. The tertiary amine structure of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine provides orthogonal reactivity compared to primary or secondary amine building blocks, allowing it to be carried through multi-step synthetic sequences without protection/deprotection steps. This compound is suitable for incorporation into combinatorial library synthesis and structure-activity relationship (SAR) exploration campaigns where synthetic efficiency and intermediate stability are paramount [4].

Chiral Ligand Precursor for Asymmetric Catalysis

Optically active 1-(2-pyridyl)alkylamines and their N-methyl derivatives can be synthesized from α-amino acids with retention of optical purity [4]. When derived from enantiomerically pure starting materials, the tertiary amine framework of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine provides a stereochemically robust platform for developing chiral ligands for transition metal-catalyzed asymmetric transformations. The absence of an N-H proton minimizes racemization during both ligand synthesis and catalytic applications, offering a distinct advantage over secondary amine-based chiral ligand systems in stereochemically sensitive reactions [4].

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